cis-(3-Aminocyclobutyl)acetic acid hydrochloride
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Overview
Description
cis-(3-Aminocyclobutyl)acetic acid hydrochloride: is a chemical compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is a white or off-white crystalline solid that is soluble in water and organic solvents . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and quality control to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-(3-Aminocyclobutyl)acetic acid hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
cis-(3-Aminocyclobutyl)acetic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-(3-Aminocyclobutyl)acetic acid hydrochloride
- cis-(3-Aminocyclopropyl)acetic acid hydrochloride
- cis-(3-Aminocyclopentyl)acetic acid hydrochloride
Uniqueness: cis-(3-Aminocyclobutyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and acetic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-40-7 |
Source
|
Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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